

Application Notes and Protocols for In Vivo Administration of IIIM-290

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Compound of Interest

Compound Name: IIIM-290

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Introduction

IIIM-290 is a potent, orally active, semi-synthetic cyclin-dependent kinase (CDK) inhibitor derived from the natural product rohitukine.[1][2] It has demonstrated significant anti-proliferative activity in various cancer cell lines and in vivo efficacy in xenograft models of pancreatic, colon, and leukemia cancer.[1][3] A primary challenge in the preclinical development of **IIIM-290** is its low aqueous solubility, which can limit its oral bioavailability and therapeutic efficacy.[2][4][5] These application notes provide detailed protocols for the preparation of **IIIM-290** for in vivo administration, focusing on two effective formulation strategies to enhance its solubility and bioavailability: a hydrochloride (HCl) salt formulation and a solid dispersion with polyvinylpyrrolidone (PVP K-30).

IIIM-290 primarily targets CDK-9/T1 and CDK-2/A, leading to cell cycle arrest and induction of caspase-dependent apoptosis in cancer cells.[1][6] It is highly selective for cancer cells over normal fibroblast cells.[1]

Physicochemical and Pharmacokinetic Data

The following tables summarize key quantitative data for **IIIM-290** and its formulations, facilitating comparison and selection of the appropriate preparation for in vivo studies.

Table 1: Physicochemical and In Vitro Activity of **IIIM-290**

Parameter	Value	Reference
Molecular Target	CDK-9/T1, CDK-2/A	[1][6]
IC ₅₀ (CDK-9/T1)	1.9 nM	[1]
IC ₅₀ (CDK-2/A)	90 nM	[6]
GI ₅₀ (Molt-4/MIAPaCa-2 cells)	< 1.0 μ M	[1]
Aqueous Solubility (Free Base)	~8.6 μ g/mL	[2][4][5]

Table 2: Enhanced Solubility of **IIIM-290** Formulations

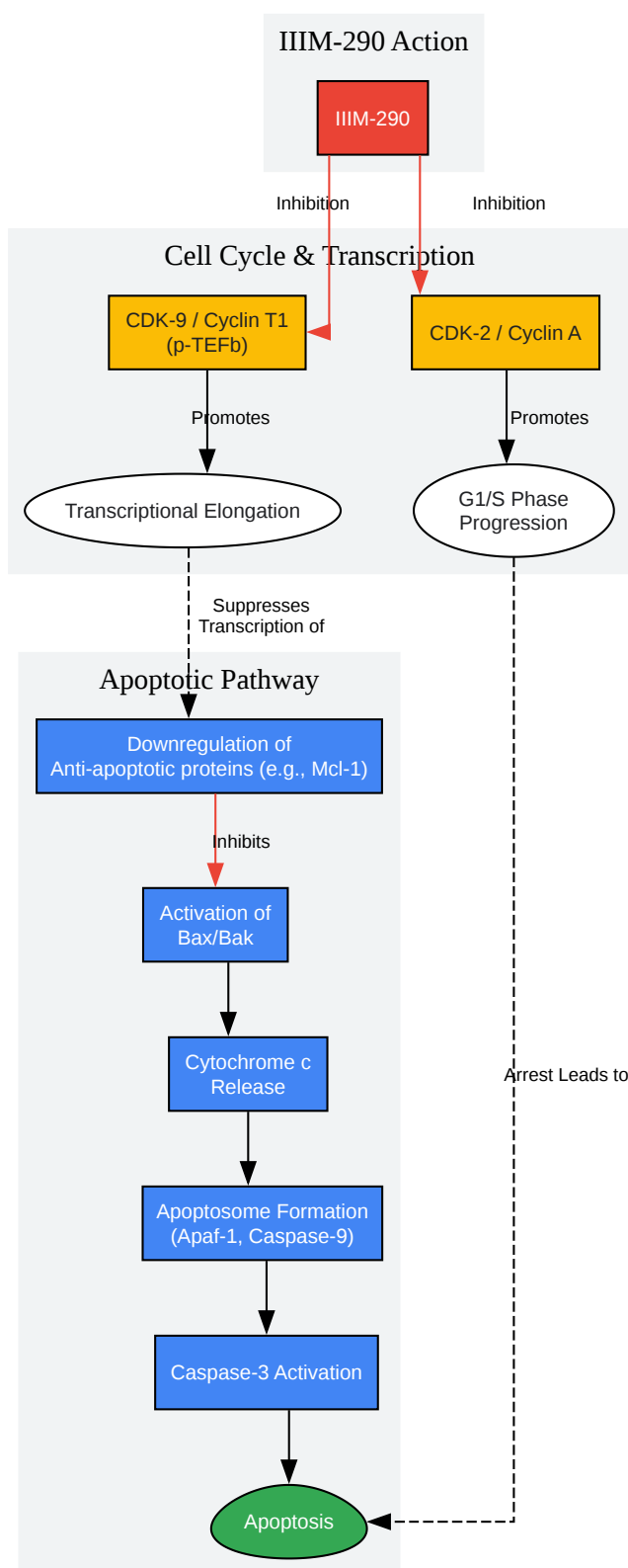
Formulation	Solubility	Fold Improvement	Reference
IIIM-290 Free Base	8.61 \pm 1.8 μ g/mL	-	[5]
IIIM-290 HCl Salt	362.23 \pm 38.39 μ g/mL	~42-fold	[5]
IIIM-290 Hippurate Salt	360.02 \pm 13.19 μ g/mL	~42-fold	[5]
Solid Dispersion (1:4 w/w with PVP K-30)	~146.4 μ g/mL	~17-fold	[4]

Table 3: In Vivo Pharmacokinetic Parameters in BALB/c Mice (50 mg/kg, oral)

Formulation	C _{max} (ng/mL)	AUC _{0-∞} (ng·h/mL)	T _{1/2} (h)	Fold Improvement in Plasma Exposure (AUC)	Reference
IIIM-290 Free Base	656	2570	1.92	-	[5]
IIIM-290 HCl Salt	1030	3710	5.06	>1.5-fold	[5]
Solid Dispersion (VKB-SD75)	-	-	-	1.9-fold	[4]

Signaling Pathway

The primary mechanism of action of **IIIM-290** is the inhibition of cyclin-dependent kinases, which are crucial for cell cycle regulation and transcription. By inhibiting CDK-2/A, **IIIM-290** can induce cell cycle arrest. Inhibition of CDK-9/T1, a component of the positive transcription elongation factor b (p-TEFb), leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately triggering the intrinsic pathway of apoptosis through caspase activation.



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Caption: **IIIM-290** inhibits CDK-2/A and CDK-9/T1, leading to cell cycle arrest and caspase-dependent apoptosis.

Experimental Protocols

The following protocols are representative methods for preparing **IIIM-290** formulations for in vivo oral administration based on published data and standard laboratory practices.

Protocol 1: Preparation of **IIIM-290** Solid Dispersion with PVP K-30

This protocol describes the solvent evaporation method to prepare a solid dispersion of **IIIM-290** with PVP K-30, which has been shown to significantly improve aqueous solubility and enhance plasma exposure.^[4]

Materials:

- **IIIM-290** (free base)
- Polyvinylpyrrolidone K-30 (PVP K-30)
- Methanol (or other suitable organic solvent in which both components are soluble)
- Rotary evaporator
- Vacuum oven
- Mortar and pestle
- Sieve (e.g., 100-mesh)
- Vehicle for oral gavage (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water)

Procedure:

- Dissolution:
 - Accurately weigh **IIIM-290** and PVP K-30 in a 1:4 weight-to-weight ratio.

- Dissolve the weighed **IIIM-290** and PVP K-30 in a sufficient volume of methanol in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.
- Solvent Evaporation:
 - Attach the flask to a rotary evaporator.
 - Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed on the inner wall of the flask.
- Drying:
 - Scrape the solid material from the flask.
 - Place the material in a vacuum oven at room temperature or a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
- Pulverization and Sieving:
 - Grind the dried solid dispersion into a fine powder using a mortar and pestle.
 - Pass the powder through a sieve to ensure a uniform particle size.
- Storage:
 - Store the prepared solid dispersion powder in a tightly sealed container, protected from light and moisture, at 4°C.
- Preparation for Oral Gavage:
 - On the day of the experiment, accurately weigh the required amount of the **IIIM-290** solid dispersion powder based on the desired dose (e.g., 50 mg/kg of the active **IIIM-290** component).
 - Suspend the powder in the appropriate volume of the vehicle (e.g., 0.5% CMC). Vortex thoroughly to ensure a uniform suspension.

- Administer to the animals via oral gavage at the desired volume (e.g., 10 mL/kg).

Protocol 2: Preparation of **IIIM-290** Hydrochloride (HCl) Salt Formulation

This protocol outlines the preparation of the HCl salt of **IIIM-290** to achieve a significant enhancement in aqueous solubility, leading to improved pharmacokinetic parameters.^{[2][5]}

Materials:

- **IIIM-290** (free base)
- Anhydrous Hydrochloric Acid (HCl) solution in a suitable organic solvent (e.g., 2M HCl in diethyl ether or 1.25M HCl in methanol)
- Anhydrous organic solvent (e.g., methanol, dichloromethane)
- Vehicle for oral gavage (e.g., sterile water or saline)
- Magnetic stirrer and stir bar
- Centrifuge (optional)

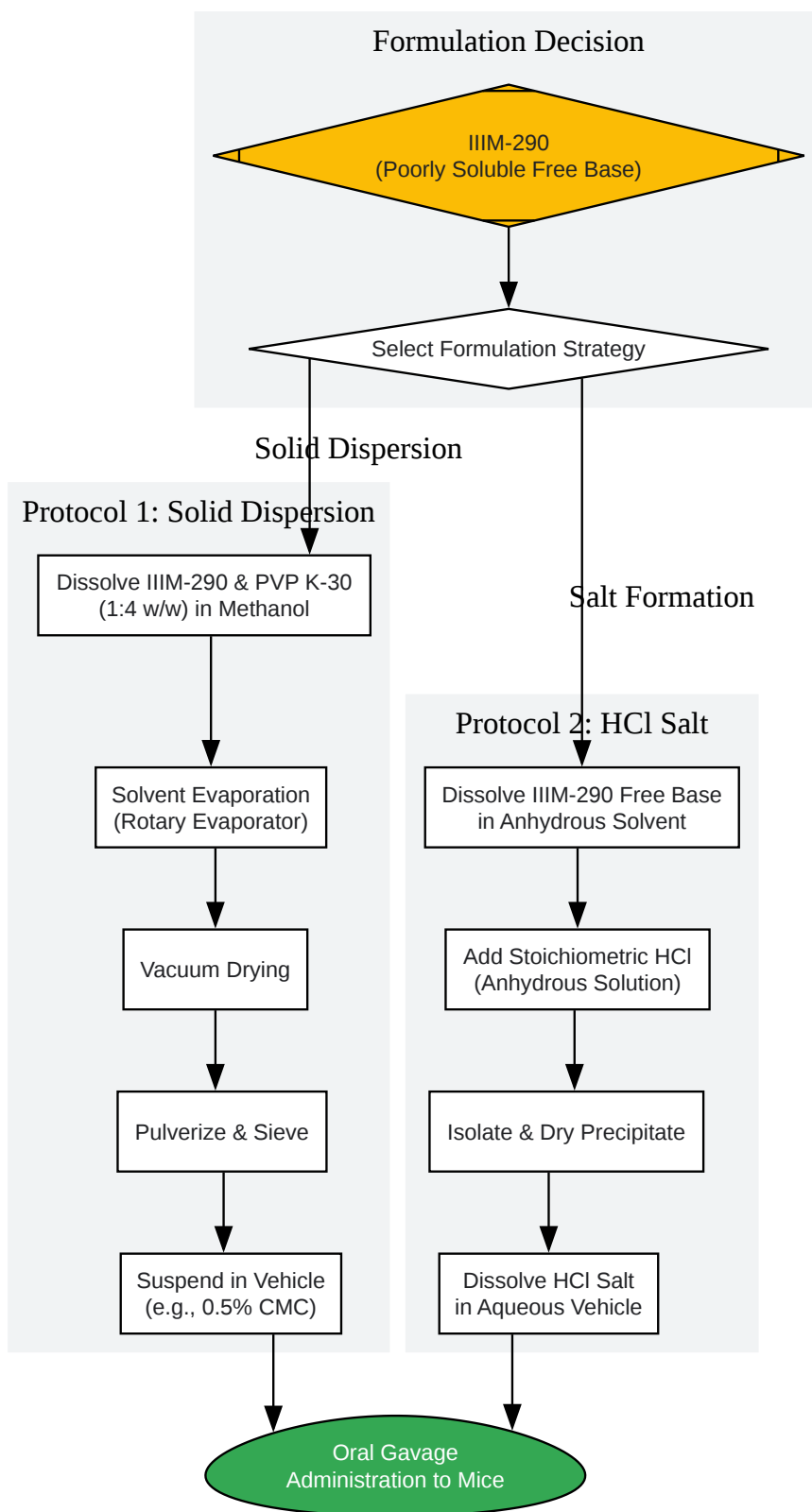
Procedure:

- Salt Formation:
 - Dissolve a known quantity of **IIIM-290** free base in a minimal amount of an anhydrous organic solvent like methanol or dichloromethane in a glass vial.
 - While stirring, slowly add a stoichiometric equivalent (1.0 to 1.1 equivalents) of the anhydrous HCl solution dropwise.
 - A precipitate of **IIIM-290**·HCl should form. Continue stirring at room temperature for 1-2 hours to ensure complete reaction.
- Isolation and Drying:

- Collect the precipitate by filtration or centrifugation.
- Wash the collected salt with a small amount of the cold anhydrous organic solvent to remove any unreacted starting material.
- Dry the **IIIM-290**·HCl salt under vacuum to remove residual solvent.
- Storage:
 - Store the dried HCl salt in a desiccator in a tightly sealed container to prevent moisture absorption.
- Preparation for Oral Gavage:
 - On the day of administration, weigh the required amount of **IIIM-290**·HCl, accounting for the molecular weight difference between the salt and the free base to achieve the desired dose of active **IIIM-290** (e.g., 50 mg/kg).
 - Dissolve the salt in sterile water or saline. The enhanced solubility should allow for a clear solution at typical dosing concentrations. Gentle warming or sonication can be used to aid dissolution if needed.
 - Administer the solution to the animals via oral gavage.

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing **IIIM-290** formulations for in vivo studies.



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Caption: Workflow for the preparation of **IIIM-290** solid dispersion and HCl salt formulations for in vivo studies.

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